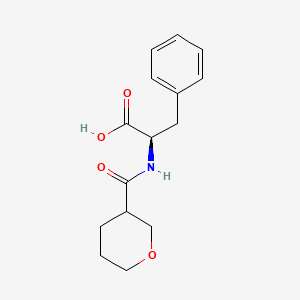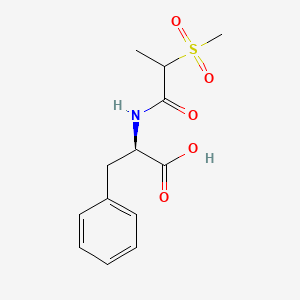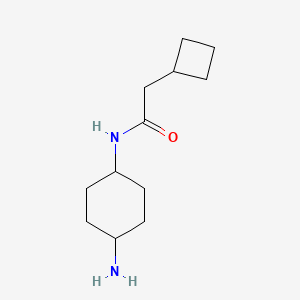![molecular formula C15H18N4O B6629658 3,9-Diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B6629658.png)
3,9-Diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,9-Diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone, also known as DABCO-pyrazolo, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 3,9-Diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanonelo is not fully understood, but it is believed to involve the inhibition of protein kinases and the induction of apoptosis (programmed cell death) in cancer cells. The compound has also been shown to exhibit antioxidant activity, which may contribute to its anticancer effects.
Biochemical and Physiological Effects
3,9-Diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanonelo has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways involved in cancer development and progression. The compound has also been shown to exhibit antioxidant activity, which may protect cells from oxidative stress and prevent DNA damage.
实验室实验的优点和局限性
One of the main advantages of 3,9-Diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanonelo is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapeutics. The compound is also relatively easy to synthesize using a simple one-pot reaction, and it can be used as a building block for the synthesis of MOFs with potential applications in catalysis and materials science.
However, one of the limitations of 3,9-Diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanonelo is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo. The compound also exhibits some toxicity towards normal cells, which may limit its therapeutic potential.
未来方向
There are several future directions for the study of 3,9-Diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanonelo. One area of research is the development of more potent and selective inhibitors of protein kinases using 3,9-Diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanonelo as a scaffold. Another area of research is the synthesis of 3,9-Diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanonelo-based MOFs with improved catalytic activity and selectivity. Finally, further studies are needed to investigate the pharmacokinetics and toxicity of 3,9-Diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanonelo in vivo, with the aim of developing new cancer therapeutics with improved efficacy and safety profiles.
Conclusion
In conclusion, 3,9-Diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanonelo is a novel compound with potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The compound exhibits potent anticancer activity and has been shown to inhibit protein kinases and induce apoptosis in cancer cells. However, further studies are needed to investigate its pharmacokinetics and toxicity in vivo, as well as to develop more potent and selective inhibitors of protein kinases using 3,9-Diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanonelo as a scaffold.
合成方法
3,9-Diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanonelo can be synthesized using a one-pot, three-component reaction involving 4-hydroxycoumarin, 3-aminopyrazole, and DABCO. The reaction is carried out in the presence of a catalytic amount of acetic acid and a solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure 3,9-Diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanonelo.
科学研究应用
3,9-Diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanonelo has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 3,9-Diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanonelo has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been studied as a potential inhibitor of protein kinases, which are enzymes involved in various cellular processes and are often dysregulated in cancer.
In materials science, 3,9-Diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanonelo has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage, separation, and catalysis. 3,9-Diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanonelo-based MOFs have been shown to exhibit superior catalytic activity compared to traditional catalysts in various reactions, including the conversion of glucose to 5-hydroxymethylfurfural, a valuable chemical intermediate.
属性
IUPAC Name |
3,9-diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c20-15(13-9-16-19-7-2-1-3-14(13)19)18-8-6-11-4-5-12(10-18)17-11/h1-3,7,9,11-12,17H,4-6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVSDSRPANXMGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCC1N2)C(=O)C3=C4C=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6629589.png)

![(2R)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]butanoic acid](/img/structure/B6629604.png)
![(2S)-2-[(5-chloropyridine-2-carbonyl)amino]-2-phenylacetic acid](/img/structure/B6629611.png)
![(2S)-2-[(2-methylcyclopropanecarbonyl)amino]-2-phenylacetic acid](/img/structure/B6629613.png)
![N-[(1R,2R)-2-aminocyclohexyl]-5-bromo-2-methylbenzamide](/img/structure/B6629627.png)
![N-[(1R,2R)-2-aminocyclohexyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B6629631.png)



